3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid
Descripción
3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid (CAS: 748786-59-6, Molecular Formula: C₂₁H₁₉NO₄S) is a synthetic organic compound featuring a benzothiazole core linked to a 3,4-dimethoxyphenyl group via a conjugated but-3-enoic acid backbone.
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-23-15-8-7-12(10-16(15)24-2)9-13(11-18(21)22)19-20-14-5-3-4-6-17(14)25-19/h3-10H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGTZVWKVFYSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid is a synthetic organic compound notable for its unique structural features, including a benzothiazole ring and a dimethoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C19H17NO4S
- Molecular Weight : 355.4 g/mol
- IUPAC Name : (Z)-3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid
- Canonical SMILES : COC1=C(C=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)OC
The biological activity of 3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid can be attributed to its interaction with various molecular targets. Such compounds typically exhibit their effects through:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : They may interact with receptors affecting signal transduction pathways.
- DNA Interaction : Some derivatives can interfere with DNA replication processes.
1. Antioxidant Activity
Research indicates that compounds containing benzothiazole moieties often exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and related diseases.
2. Anti-inflammatory Effects
Studies have suggested that similar compounds can reduce inflammation by modulating inflammatory cytokines and pathways. This makes them potential candidates for treating inflammatory diseases.
3. Melanogenesis Enhancement
A related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), has been shown to enhance melanogenesis in B16F10 melanoma cells by increasing tyrosinase activity and promoting melanin synthesis through the activation of upstream stimulating factor-1 (USF1) . This suggests that 3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid may have similar effects.
Study on Melanogenesis
In a study investigating the effects of DMPB on melanogenesis, it was found that DMPB significantly increased melanin synthesis in both B16F10 cells and human primary melanocytes. The mechanism was linked to the activation of ERK and p38 pathways and increased levels of tyrosinase . Although this study focused on a derivative, it provides insights into the potential biological activities of compounds structurally related to 3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid.
Comparative Analysis
To better understand the uniqueness of 3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid among similar compounds, a comparison with other benzothiazole derivatives is useful:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| DMPB | DMPB | Enhances melanogenesis |
| Benzothiazole Derivative A | - | Antioxidant properties |
| Benzothiazole Derivative B | - | Anti-inflammatory effects |
Comparación Con Compuestos Similares
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents on the phenyl ring or modifications to the benzothiazole-acid backbone. Key comparisons include:
Key Observations :
- Steric and Solubility Considerations : Analogs with bulky substituents (e.g., benzyloxy in 749214-70-8) exhibit higher molecular weights and reduced solubility, which may limit bioavailability. The trifluoro-hydroxy variant (923834-85-9) introduces strong electron-withdrawing effects, altering acidity and pharmacokinetics.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
